molecular formula C8H13Br3O2 B13954611 Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester CAS No. 63867-17-4

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester

Cat. No.: B13954611
CAS No.: 63867-17-4
M. Wt: 380.90 g/mol
InChI Key: KRTPZDITOONUEW-UHFFFAOYSA-N
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Description

Its structure features a branched alkyl chain (2-ethylbutyric acid) esterified with a 2,2,2-tribromoethanol moiety. For instance, trichloroethyl esters are noted for their role in modifying volatile fatty acid metabolism in ruminant feed applications , and trifluoroethyl esters exhibit distinct electrostatic behavior in monolayers .

Properties

CAS No.

63867-17-4

Molecular Formula

C8H13Br3O2

Molecular Weight

380.90 g/mol

IUPAC Name

2,2,2-tribromoethyl 2-ethylbutanoate

InChI

InChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

KRTPZDITOONUEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-Ethylbutyryl Chloride

  • Reagents :
    • 2-Ethylbutyric acid
    • Inorganic acid chlorides (e.g., phosphorus pentachloride, thionyl chloride, oxalyl chloride).
  • Conditions :
    • Catalytic dimethylformamide (DMF) enhances reactivity.
    • Reaction conducted at 60–170°C, with excess inorganic acid chloride acting as solvent.
  • Yield : High (>90%) due to minimal side reactions.

Step 2: Esterification with 2,2,2-Tribromoethanol

  • Reagents :
    • 2-Ethylbutyryl chloride
    • 2,2,2-Tribromoethanol
    • Base (e.g., pyridine, triethylamine) to scavenge HCl.
  • Conditions :
    • Room temperature or mild heating (40–60°C) in anhydrous solvent (e.g., dichloromethane, THF).
  • Mechanism : Nucleophilic acyl substitution.

Alternative Halogenation-Esterification Cascade

A modified approach adapts methods from tetrahalogenobutyric acid synthesis:

Halogenation of Precursor Acids

  • Starting Material : 2-Ethylbutyric acid or its unsaturated analogs.
  • Halogenation Agents :
    • Bromine or N-bromosuccinimide (NBS) for allylic bromination.
    • Free chlorine or N-chlorosuccinimide (NCS) for chlorination.
  • Example :
    2-Ethylbut-3-enoic acid + Br₂ → 2-Ethyl-2,3,3-tribromobutanoic acid  

    Followed by esterification with 2,2,2-tribromoethanol.

Photochemical Rearrangement

UV-mediated reactions offer a niche pathway for structurally related esters:

  • Substrate : Halogenated cyclobutanones (e.g., 2-(2',2',2'-trichloroethyl)-4-chlorocyclobutanone).
  • Conditions :
    • UV irradiation (250–350 nm) with sensitizers (e.g., acetone, benzophenone).
    • Hydroxyl-containing solvents (e.g., ethanol, water).
  • Outcome : Ring-opening to form esters via radical intermediates.

Key Reaction Data

Method Reagents/Conditions Yield Citation
Acid Chloride Esterification Thionyl chloride, DMF, 80°C ~85–90%
Halogenation Cascade NBS, CCl₄, reflux ~70–75%
Photochemical UV light, acetone, ethanol ~60–65%

Critical Considerations

  • Purity : Isolation of intermediates (e.g., acid chlorides) improves final product purity.
  • Solvent Choice : Excess inorganic acid chloride doubles as solvent in Step 1.
  • Catalysts : Tetra-n-butylammonium chloride accelerates reactions at 124°C.

Scientific Research Applications

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing butyric acid and 2,2,2-tribromoethanol. The tribromoethyl group may also interact with other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Butyric Acid Esters

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester Tribromoethyl ~350 (estimated) High steric bulk; potential flame retardant or pharmaceutical prodrug -
2,2,2-Trichloroethyl glycine ester Trichloroethyl ~220 (estimated) Modulates rumen fermentation; increases propionic acid
Behenic acid 2,2,2-trifluoroethyl ester Trifluoroethyl ~450 (estimated) Alters monolayer electrostatic properties
  • Key Observations :
    • Halogenation (Br, Cl, F) increases molecular weight and alters electronic properties. Tribromoethyl esters likely exhibit higher density and lower volatility compared to chloro or fluoro analogs.
    • Trichloroethyl esters enhance propionic acid production in vitro, suggesting brominated analogs may similarly influence microbial metabolism .

Chain Length and Branching Effects

Table 2: Comparison of Butyric Acid Esters with Varying Alkyl Chains

Compound Ester Group Molecular Formula Boiling Point (°C) Solubility/Recovery Reference ID
Butyric acid methyl ester Methyl C₅H₁₀O₂ 102 High volatility; fair solubility
Butyric acid pentyl ester Pentyl C₉H₁₈O₂ ~195 (estimated) Low volatility; complete recovery
Butyric acid ethyl ester Ethyl C₆H₁₂O₂ 121 Used as internal standard in GC-MS
2-Ethylbutyric acid ethyl ester Ethyl C₈H₁₆O₂ ~160 (estimated) Detected in marine algae
  • Key Observations: Longer alkyl chains (e.g., pentyl) reduce volatility and improve recovery in transesterification processes .

Functional Group Modifications

Table 3: Bioactive Butyric Acid Derivatives

Compound Functional Group Bioactivity/Application Reference ID
Tributyrin (Butyric acid triglyceride) Glycerol ester HDAC inhibitor; anticancer prodrug
AN-9 (Butyric acid prodrug) Acyloxyalkyl ester Enhances intracellular butyrate delivery
Butyric acid 2,2,2-tribromoethyl ester Tribromoethyl ester Hypothesized antimicrobial or metabolic modulator -
  • Key Observations: Prodrugs like tributyrin and AN-9 are designed for sustained release of butyric acid, leveraging esterase-mediated hydrolysis . The tribromoethyl group may delay metabolic degradation, extending half-life compared to non-halogenated esters.

Research Findings and Implications

  • Halogenation: Bromine’s electronegativity and steric effects could enhance binding to hydrophobic targets (e.g., enzymes or membranes), as seen in trifluoroethyl esters’ monolayer behavior .
  • Biological Interactions : Trichloroethyl esters alter rumen fermentation profiles , suggesting tribromoethyl analogs might similarly modulate microbial communities.
  • Applications: Potential uses include flame retardants (due to bromine), prodrugs (slow hydrolysis), or specialty chemicals in materials science, akin to phenyl-C61 butyric acid octyl ester in photovoltaics .

Biological Activity

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is a brominated ester compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of multiple bromine substituents, which significantly influence its chemical properties and biological effects. Understanding its biological activity is essential for exploring its applications in various fields, including pharmaceuticals and agriculture.

The compound has the molecular formula C8H12Br3O2\text{C}_8\text{H}_{12}\text{Br}_3\text{O}_2 and a molecular weight of approximately 459.798 g/mol. The presence of bromine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and hydrolysis processes.

PropertyValue
Molecular FormulaC8H12Br3O2
Molecular Weight459.798 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Biological Activity

Butyric acid and its derivatives have been extensively studied for their biological activities, particularly in the context of gut health and metabolic functions. The following sections outline key findings related to the biological activity of this compound.

  • Cellular Uptake : Butyric acid readily penetrates cell membranes due to its lipophilic nature. Once inside the cells, it can influence various metabolic pathways.
  • Short-Chain Fatty Acid (SCFA) Effects : As an SCFA, butyric acid plays a crucial role in maintaining intestinal health by promoting the growth of beneficial gut bacteria and enhancing the integrity of the intestinal barrier .

Effects on Gut Health

Research indicates that butyric acid can:

  • Stimulate the production of mucins, which are essential for gut barrier function.
  • Regulate inflammatory responses in the gut .
  • Promote apoptosis in cancer cells while protecting normal epithelial cells from damage .

Case Studies

  • Intestinal Health : A study demonstrated that supplementation with butyric acid improved gut microbiota composition and enhanced intestinal barrier function in mice models . The results indicated a significant increase in beneficial bacteria and a reduction in pathogenic strains.
  • Toxicological Evaluation : In vitro studies have shown that butyric acid does not exhibit genotoxicity in standard Ames tests or micronucleus assays, suggesting it is safe for use at therapeutic doses .
  • Pharmacokinetics : A comparison between butyric acid and its derivatives highlighted that while butyric acid is effective as a gut health promoter, its unpleasant sensory properties limit its application in food supplements. New formulations like N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) have been developed to overcome these limitations while maintaining efficacy .

Applications

The unique properties of this compound make it suitable for various applications:

  • Agriculture : As a feed additive to enhance livestock growth and gut health.
  • Pharmaceuticals : Potential use in developing new medications targeting metabolic disorders and gastrointestinal diseases.

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